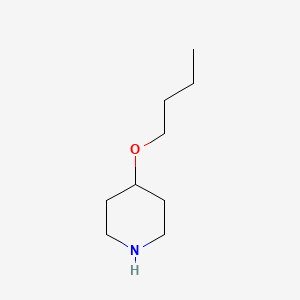

4-Butoxypiperidine

CAS No.: 88536-10-1

Cat. No.: VC2102765

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88536-10-1 |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 4-butoxypiperidine |

| Standard InChI | InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 |

| Standard InChI Key | XGPJZKQGJWZWIM-UHFFFAOYSA-N |

| SMILES | CCCCOC1CCNCC1 |

| Canonical SMILES | CCCCOC1CCNCC1 |

Introduction

Chemical Structure and Properties

Physical Properties

Based on structural similarities to compounds such as 4-butylpiperidine, we can estimate some physical properties. The expected molecular weight would be approximately 157.25 g/mol (compared to 141.25 g/mol for 4-butylpiperidine) .

Table 1: Estimated Physical Properties of 4-Butoxypiperidine

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | Structure analysis |

| Molecular Weight | 157.25 g/mol | Calculated from formula |

| Physical State | Liquid at room temperature | Similar to related piperidines |

| Solubility | Soluble in organic solvents; partially soluble in water | Based on similar compounds |

| Boiling Point | 180-220°C (estimated) | Comparison with similar compounds |

Synthesis Methodologies

From 4-Hydroxypiperidine

A likely synthetic pathway would involve etherification of 4-hydroxypiperidine with an appropriate butyl halide or butyl sulfonate. This approach would be analogous to the synthesis of other 4-substituted piperidines mentioned in the search results .

The general reaction scheme might involve:

-

Protection of the piperidine nitrogen (often with a Boc group)

-

Etherification of the 4-hydroxy group with a butyl derivative

-

Optional deprotection of the nitrogen if required

Alternative Approaches

Alternative synthetic routes might include:

-

Reduction of a corresponding 4-butoxypiperidone

-

Ring-closing reactions of appropriately functionalized precursors

-

Functional group interconversion from other 4-substituted piperidines

Challenges in Synthesis

The synthesis of 4-butoxypiperidine likely faces challenges similar to those encountered in the synthesis of other piperidine derivatives, including:

-

Selectivity in protection/deprotection steps

-

Optimization of reaction conditions for etherification

-

Purification and isolation of the final product

Pharmacological Properties and Applications

Structure-Activity Relationships

The butoxy group at the 4-position of the piperidine ring likely influences the compound's biological activity. In general, the addition of alkoxy groups to piperidines can affect:

-

Lipophilicity and membrane permeability

-

Binding affinity to target receptors

-

Metabolic stability and pharmacokinetic properties

Analytical Characterization

Spectroscopic Analysis

For identification and characterization, 4-butoxypiperidine would typically be analyzed using standard analytical techniques, similar to those used for related compounds:

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of approximately 157 m/z, with fragmentation patterns characteristic of piperidines and ethers.

Chromatographic Methods

For purity assessment and quantification, techniques such as HPLC, GC-MS, or LC-MS would be employed, similar to the analytical approaches mentioned for other piperidine derivatives in the search results .

Research Gaps and Future Directions

Current Limitations

The current research landscape shows several limitations regarding 4-butoxypiperidine:

-

Limited specific studies focusing on this exact compound

-

Incomplete characterization of its pharmacological profile

-

Insufficient data on structure-activity relationships

Promising Research Directions

Future research on 4-butoxypiperidine could focus on:

-

Optimization of synthetic routes and scale-up procedures

-

Comprehensive pharmacological screening

-

Exploration of potential therapeutic applications, particularly given the analgesic potential of piperidine derivatives

-

Investigation of structure-activity relationships through systematic modifications

-

Development of novel drug candidates based on the 4-butoxypiperidine scaffold

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume